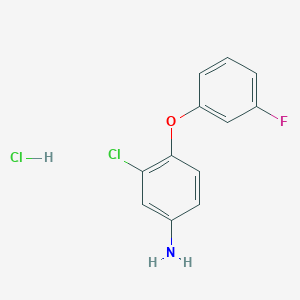

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride

説明

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a halogenated aniline derivative with a phenoxy substituent bearing a fluorine atom at the meta position. This compound is structurally characterized by a chloro group at position 3 and a 3-fluorophenoxy group at position 4 of the aniline ring, with the hydrochloride salt enhancing its solubility and stability for pharmaceutical applications . It serves as a critical intermediate in drug synthesis, notably in the development of tyrosine kinase inhibitors such as lapatinib, which targets EGFR/HER2 receptors in cancer therapy . The compound is typically synthesized via nucleophilic aromatic substitution followed by reduction and salt formation, as evidenced by analogous protocols for related aniline derivatives .

特性

IUPAC Name |

3-chloro-4-(3-fluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBHAIBSZGANQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-43-1 | |

| Record name | Benzenamine, 3-chloro-4-(3-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Step 1: Nucleophilic Substitution in Basic Conditions

This initial step involves reacting a suitable aromatic compound with a nucleophile under basic conditions:

- Reactants: A chlorinated or fluorinated aromatic precursor (e.g., 1-(chloromethyl)-3-fluorobenzene) and 2-chloro-4-nitrophenol.

-

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate or sodium carbonate.

- Temperature: Approximately 20°C.

- Duration: Around 4 hours.

Outcome: Formation of an intermediate with a nucleophilic substitution on the aromatic ring, yielding a chlorinated-fluorinated phenoxy compound.

Step 2: Bromination of the Intermediate

The second step involves bromination using N-bromosuccinimide (NBS):

- Reactants: The product from step 1 and N-bromosuccinimide.

- Reaction Conditions:

- Solvent: Dichloromethane (DCM).

- Temperature: About 40°C.

- Duration: Approximately 6 hours.

- Notes: The bromination selectively occurs at the desired position on the aromatic ring, facilitating subsequent transformations.

Step 3: Ammonolysis to Form Aniline

The final step involves ammonolysis:

- Reactants: Brominated intermediate and ammoniacal liquor (25% concentration).

- Reaction Conditions:

- Solvent: Ethanol or ethyl acetate.

- Temperature: Approximately 60°C.

- Duration: Around 12 hours.

- Outcome: Conversion of the brominated intermediate into 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride.

Data Table Summarizing Reaction Conditions

| Step | Reactants | Solvent | Temperature | Duration | Key Features |

|---|---|---|---|---|---|

| 1 | Aromatic precursor + nucleophile | DMF/DMSO | 20°C | 4 hours | Nucleophilic substitution, mild conditions |

| 2 | Intermediate + N-bromosuccinimide | Dichloromethane | 40°C | 6 hours | Selective bromination |

| 3 | Brominated compound + ammoniacal liquor | Ethanol/Ethyl acetate | 60°C | 12 hours | Ammonolysis to aniline |

Research Findings and Advantages

- Yield and Purity: The overall yield of the process exceeds 80%, with high purity confirmed via TLC, melting point analysis, and NMR spectroscopy.

- Environmental and Safety Benefits: The process avoids hazardous mixed acid nitration, reduces waste, and employs inexpensive, readily available reagents.

- Industrial Scalability: The mild reaction conditions and straightforward steps make the process suitable for large-scale manufacturing.

Notes on Industrial Application

The described synthesis route aligns with green chemistry principles, emphasizing safety and waste minimization. It also offers economic advantages by utilizing cost-effective reagents and avoiding noble metals or corrosive acids.

化学反応の分析

Types of Reactions

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aromatic ring or the substituents.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd-C) catalyst is frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is in the development of anticancer agents. Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC) .

Table 1: Anticancer Activity of Related Compounds

Neuroprotective Effects

Additionally, investigations into neuroprotective effects have indicated that this compound can stabilize proteins associated with neurodegenerative diseases, such as spinal muscular atrophy. This stabilization leads to enhanced cellular survival and reduced apoptosis in neuronal cells .

Biochemical Research

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to form covalent bonds with specific amino acids allows researchers to trace and manipulate protein pathways effectively .

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to label proteins for tracking interactions |

| Post-translational Modifications | Stabilizes proteins for better analysis |

| Drug Development | Serves as a lead compound for synthesizing new drugs |

Agricultural Chemistry

Herbicide Development

The compound also shows potential as an intermediate in the synthesis of herbicides. Its structural properties allow it to be modified into various herbicidal agents that target specific plant pathways, providing a means to develop more effective agricultural chemicals .

Case Studies

Case Study 1: Development of EGFR Inhibitors

A study focused on synthesizing derivatives of this compound revealed that modifications at the aniline nitrogen significantly enhanced selectivity and potency against EGFR mutants found in NSCLC patients. The resulting compounds exhibited improved pharmacokinetic profiles, making them suitable candidates for further clinical development .

Case Study 2: Neuroprotective Applications

Research published on small molecule probes highlighted the use of this compound in stabilizing survival motor neuron proteins, crucial for treating spinal muscular atrophy. The study demonstrated significant improvements in neuronal cell survival rates when treated with derivatives of this compound compared to controls .

作用機序

The mechanism of action of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenoxy ring, halogenation patterns, or salt forms, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

生物活性

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro group and a fluorophenoxy moiety, which contribute to its biological activity. The presence of halogens (chlorine and fluorine) is known to enhance the pharmacological properties of aniline derivatives.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in modulating metabolic pathways. For instance, it can interact with serine proteases, affecting their activity through reversible covalent bond formation with serine residues.

- Receptor Modulation : There is evidence suggesting that this compound acts as an antagonist at certain receptor sites, particularly in pain models where it exhibits anti-nociceptive effects .

Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways. It has been observed to affect the MAPK/ERK signaling pathway, leading to alterations in gene expression and cellular responses.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antinociceptive Activity : A study demonstrated that this compound exhibits significant antinociceptive effects in animal models of neuropathic pain. The results indicated that it could effectively reduce pain responses without substantial side effects .

- Selectivity and Potency : Structure-activity relationship (SAR) studies revealed that modifications in the halogen substituents significantly influence the antagonistic activity against P2X3 receptors. For example, compounds with multiple halogen substitutions showed enhanced potency compared to their mono-substituted counterparts .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Activity | IC50 Value (nM) | Comments |

|---|---|---|---|

| Study 1 | P2X3R Antagonism | 450 | Enhanced activity with fluorine substitution |

| Study 2 | Antinociceptive Effect | Not specified | Significant reduction in pain response |

| Compound Modification | Activity Change | Notes |

|---|---|---|

| Mono-chloro | Baseline | Standard reference |

| Di-chloro | Increased | Improved selectivity |

| Fluoro-substituted | Further increased | Enhanced metabolic stability |

Q & A

Q. What are the standard synthetic protocols for 3-chloro-4-(3-fluorophenoxy)aniline hydrochloride, and how is the product characterized?

The compound is synthesized via a two-step process:

- Step 1 (Condensation): React 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate to form the nitro intermediate.

- Step 2 (Reduction): Reduce the nitro group using Fe/NHCl in acidic conditions to yield the aniline derivative, followed by hydrochloride salt formation. Characterization:

- TLC to monitor reaction progress.

- Melting point analysis for purity assessment.

- H-NMR to confirm structural integrity (e.g., aromatic proton signals and substituent patterns). This method achieves an 82% overall yield and is scalable for industrial research .

Q. What are the primary applications of this compound in drug discovery?

The compound serves as a key intermediate in kinase inhibitor development. For example:

- It is incorporated into quinazoline scaffolds to target EGFR/HER2 receptors, as seen in derivatives like TAK-285, which exhibit antiproliferative effects in prostate cancer cell lines (22RV1 and PC3) .

- Functionalization at the C4 position with fluorophenoxy groups enhances binding affinity and selectivity in kinase inhibition .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize the design of derivatives for biological activity?

Methodology:

- Use AutoDock Vina (with a scoring function and multithreading) to predict binding modes to target proteins (e.g., p38 MAP kinase or EGFR).

- Prioritize derivatives with trifluoromethyl or dichlorophenoxy substituents, which improve hydrophobic interactions and metabolic stability.

- Validate docking results with binding free energy calculations (MM/GBSA) and in vitro assays (IC determination) .

Q. What strategies address contradictions in synthetic yields when scaling up this compound production?

Common Issues:

- Variability in Fe/NHCl reduction efficiency due to particle size or acid concentration.

- Side reactions during condensation (e.g., hydrolysis of the chloromethyl intermediate). Solutions:

- Optimize Fe powder particle size (<100 µm) and maintain stoichiometric excess of NHCl.

- Use anhydrous potassium carbonate to minimize hydrolysis.

- Monitor reaction progress via HPLC to identify impurities early .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties and experimental design?

- Solubility: The hydrochloride salt improves water solubility (critical for in vitro assays) compared to the free base.

- Stability: The salt form reduces oxidation susceptibility, as aniline derivatives are prone to degradation.

- pH Considerations: In aqueous solutions, the salt dissociates to release anilinium ions (), requiring buffered conditions (pH 4–6) to prevent precipitation .

Q. What are the critical steps for functionalizing this compound in structure-activity relationship (SAR) studies?

- Halogen Replacement: Replace the 3-chloro group with boronic acid moieties via Suzuki coupling for cross-coupling reactions.

- Phenoxy Substituent Variation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability.

- Amide Condensation: React with picolinoyl chloride or cyanoacetic acid to generate prodrugs or enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。